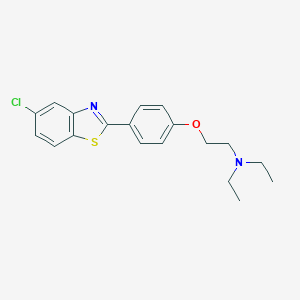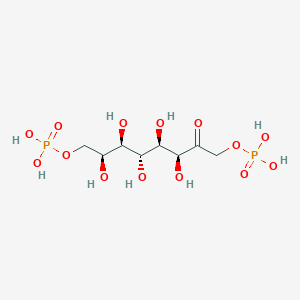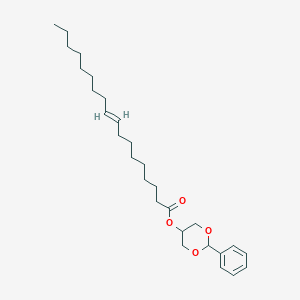
(2-phenyl-1,3-dioxan-5-yl) (E)-octadec-9-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-phenyl-1,3-dioxan-5-yl) (E)-octadec-9-enoate is a synthetic compound that is used in scientific research for its potential therapeutic properties. It is a molecule that is composed of two parts: a phenyl group and an ester group. The compound has been studied for its ability to modulate certain biological pathways and has shown promise in treating various diseases.
Wirkmechanismus
The mechanism of action of (2-phenyl-1,3-dioxan-5-yl) (E)-octadec-9-enoate is not fully understood. However, it is believed to modulate certain biological pathways that are involved in inflammation, cell proliferation, and cell death. The compound has been shown to inhibit the activity of certain enzymes that are involved in these processes, leading to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
(2-phenyl-1,3-dioxan-5-yl) (E)-octadec-9-enoate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of certain inflammatory cytokines, which are involved in the immune response. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the replication of certain viruses, such as hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-phenyl-1,3-dioxan-5-yl) (E)-octadec-9-enoate in lab experiments is its potential therapeutic properties. The compound has shown promise in treating various diseases, making it a valuable tool for researchers. However, one limitation is that the compound is synthetic, which may limit its applicability to natural systems.
Zukünftige Richtungen
There are several future directions for research on (2-phenyl-1,3-dioxan-5-yl) (E)-octadec-9-enoate. One direction is to further explore its potential therapeutic properties in various diseases. Another direction is to investigate its mechanism of action, which could lead to the development of more effective therapies. Additionally, research could be done to optimize the synthesis method of the compound, making it more accessible for use in research.
Synthesemethoden
The synthesis of (2-phenyl-1,3-dioxan-5-yl) (E)-octadec-9-enoate involves several steps. The first step is the preparation of the phenyl group, which is achieved by reacting benzene with a halogenating agent. The resulting product is then reacted with ethylene oxide to form the dioxane ring. The final step involves the reaction of the dioxane ring with octadec-9-enoic acid to form the ester group.
Wissenschaftliche Forschungsanwendungen
(2-phenyl-1,3-dioxan-5-yl) (E)-octadec-9-enoate has been studied for its potential therapeutic properties in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. The compound has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
16106-28-8 |
|---|---|
Produktname |
(2-phenyl-1,3-dioxan-5-yl) (E)-octadec-9-enoate |
Molekularformel |
C28H44O4 |
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
(2-phenyl-1,3-dioxan-5-yl) (E)-octadec-9-enoate |
InChI |
InChI=1S/C28H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(29)32-26-23-30-28(31-24-26)25-20-17-16-18-21-25/h9-10,16-18,20-21,26,28H,2-8,11-15,19,22-24H2,1H3/b10-9+ |
InChI-Schlüssel |
YXVRTBJRLLXMSV-MDZDMXLPSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2 |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2 |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2 |
Synonyme |
9-Octadecenoic acid 2-phenyl-1,3-dioxan-5-yl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



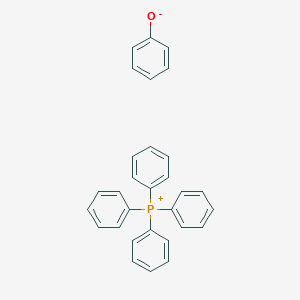
![Chloro[3-(dimethylamino)propyl]magnesium](/img/structure/B99690.png)
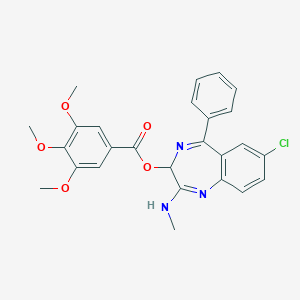
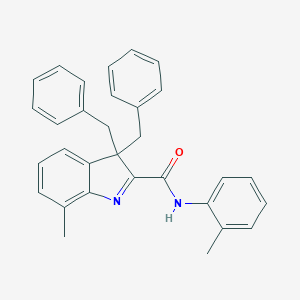

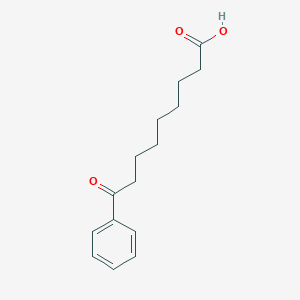

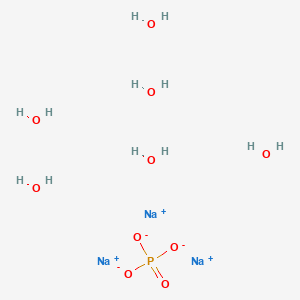
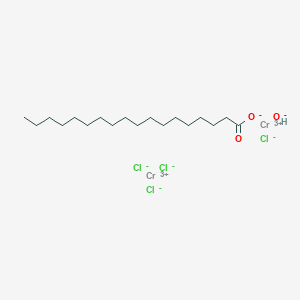


![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)
